[(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine
Description
[(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine is a secondary amine featuring two benzyl-derived substituents: a 3,5-dimethoxyphenyl group and a 2-fluorophenyl group. Its molecular formula is C₁₇H₁₈FNO₂, with a molecular weight of approximately 287.33 g/mol (calculated based on analogous compounds in and ). The compound’s structure combines electron-donating methoxy groups (meta positions) and an electron-withdrawing fluorine atom (ortho position), which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-19-14-7-12(8-15(9-14)20-2)10-18-11-13-5-3-4-6-16(13)17/h3-9,18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWMRJPXHCFZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-fluorobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the methoxy or fluoro groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The table below compares [(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine with key structural analogues:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound (Target) | 3,5-dimethoxybenzyl; 2-fluorobenzyl | C₁₇H₁₈FNO₂ | 287.33 | Ortho-fluorine; meta-methoxy groups; potential steric hindrance at ortho position |
| [(3,5-Dimethoxyphenyl)methyl][(4-fluorophenyl)methyl]amine (Analog 1) | 3,5-dimethoxybenzyl; 4-fluorobenzyl | C₁₇H₁₈FNO₂ | 287.33 | Para-fluorine; reduced steric hindrance compared to ortho-fluorine |
| (3,5-Dimethoxyphenyl)methylamine (Analog 2) | 3,5-dimethoxybenzyl; furan-2-ylmethyl | C₁₅H₁₇NO₃ | 259.30 | Heterocyclic furan group; enhanced π-π stacking potential |
| (3,5-Dimethoxyphenyl)methylamine (Analog 3) | 3,5-dimethoxybenzyl; propyl | C₁₂H₁₉NO₂ | 209.29 | Aliphatic chain; increased flexibility; lower molecular weight |
| [2-(Diethylamino)ethyl][(3,5-dimethoxyphenyl)methyl]amine (Analog 4) | 3,5-dimethoxybenzyl; 2-(diethylamino)ethyl | C₁₅H₂₆N₂O₂ | 266.38 | Tertiary amine; potential for enhanced solubility in polar solvents |
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) and fluorine (electron-withdrawing) create a polarized electronic environment, which could influence reactivity in nucleophilic or electrophilic reactions.
- Heterocyclic vs. Aromatic Groups : Analog 2’s furan substituent offers a planar heterocyclic system, contrasting with the aromatic fluorophenyl groups in the target and Analog 1. This difference may alter solubility or bioactivity .
Physicochemical Properties
- Molecular Weight : The target compound (287.33 g/mol) is heavier than Analog 3 (209.29 g/mol) due to its aromatic substituents. Higher molecular weight may reduce volatility but increase lipophilicity.
- Solubility: The diethylamino group in Analog 4 improves water solubility compared to the target compound, which is likely more soluble in organic solvents like DCM or THF .
- Stability: Fluorine’s electronegativity could enhance stability against oxidative degradation compared to non-halogenated analogues.
Biological Activity
[(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and molecular interactions of this compound based on various studies.
Synthesis
The synthesis of this compound typically involves reaction pathways that allow for the selective introduction of functional groups on the phenyl rings. The specific methods can vary but often include techniques such as nucleophilic substitution or coupling reactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Anticancer Properties : Research indicates that related compounds can induce apoptotic cell death in colon cancer cell lines (e.g., HCT116 and SW480). The mechanism involves activation of death receptors and suppression of key signaling pathways such as NF-κB and STAT3 .
Antimicrobial Activity
Recent evaluations have highlighted the effectiveness of similar compounds against various microbial strains. The following table summarizes the antimicrobial activity observed:
| Compound | Microorganism | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Candida spp. | Moderate |
| 3d | Micrococcus luteus | High |
Findings : Compounds with structural similarities to this compound have shown promising results in inhibiting growth across a range of bacteria and fungi .
Anticancer Activity
The anticancer effects of related compounds were examined in vitro and in vivo. A notable study reported that a derivative induced apoptosis in colon cancer cells through the following mechanisms:
- Activation of Death Receptors : The compound increased the expression of Fas and DR3 receptors.
- Inhibition of STAT3 and NF-κB : The compound suppressed these pathways, which are often upregulated in cancer cells.
The following table summarizes the anticancer effects observed:
| Treatment | Cell Line | Dose (μg/ml) | Effect |
|---|---|---|---|
| Compound A | HCT116 | 0-15 | Induced apoptosis |
| Compound A | SW480 | 0-15 | Induced apoptosis |
| Combination with NF-κB inhibitor | HCT116 | 0.1 | Enhanced apoptosis |
Findings : The compound demonstrated dose-dependent inhibition of tumor growth in animal models, suggesting its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound and target proteins involved in its biological activity. These studies reveal:
- Binding Affinity : The compound shows strong binding interactions with key residues in target proteins, which is critical for its antimicrobial and anticancer activities.
- Key Interactions : Hydrogen bonds and pi-stacking interactions enhance stability within the active sites of target proteins such as DNA gyrase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
